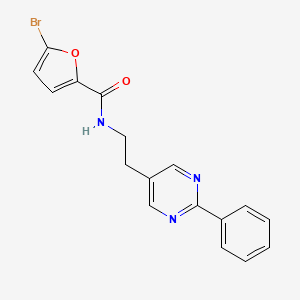

5-bromo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)furan-2-carboxamide

Description

Propriétés

IUPAC Name |

5-bromo-N-[2-(2-phenylpyrimidin-5-yl)ethyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrN3O2/c18-15-7-6-14(23-15)17(22)19-9-8-12-10-20-16(21-11-12)13-4-2-1-3-5-13/h1-7,10-11H,8-9H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHMWJNJKPHTGTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=N2)CCNC(=O)C3=CC=C(O3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)furan-2-carboxamide typically involves multiple steps:

Synthesis of 2-phenylpyrimidine: This can be achieved through the condensation of benzaldehyde with guanidine in the presence of a base such as sodium ethoxide.

Bromination of Furan: Furan can be brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

Formation of the Carboxamide: The brominated furan is then reacted with ethylamine to form the corresponding ethylamine derivative.

Coupling Reaction: Finally, the ethylamine derivative is coupled with 2-phenylpyrimidine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize efficiency and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.

Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.

Substitution: The bromine atom at the 5-position of the furan ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions often use reagents such as sodium azide (NaN₃) or thiourea under mild conditions.

Major Products

Oxidation: Furan-2,5-dione derivatives.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted furan derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

In chemistry, 5-bromo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)furan-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical modifications makes it a versatile tool for labeling and tracking biological processes.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development, particularly in the areas of cancer and infectious diseases.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics

Mécanisme D'action

The mechanism of action of 5-bromo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)furan-2-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets. The phenylpyrimidine moiety may bind to enzyme active sites or receptor proteins, modulating their activity. The furan ring and bromine atom could also play roles in stabilizing the compound’s binding to its targets, enhancing its efficacy.

Comparaison Avec Des Composés Similaires

Brominated Furan Carboxamides with Aromatic Substitutions

- 5-Bromo-N-(2-isopropylphenyl)furan-2-carboxamide (): Retains the bromofuran carboxamide core but substitutes the pyrimidine-ethyl group with a 2-isopropylphenyl moiety. Molecular weight: 314.15 g/mol (C14H14BrNO2) .

- 5-Bromo-N-(3-(ethyl(methyl)amino)propyl)-4-(thiophen-2-yl)benzamide (): Replaces the pyrimidine with a thiophenyl-benzamide group. The ethyl(methyl)amino side chain introduces basicity, which may enhance solubility in acidic environments .

Heterocyclic Modifications

Dimeric and Multi-Substituted Analogues

- 5-Bromo-N-{3-[(5-bromo-2-furoyl)amino]propyl}-2-furamide (): A dimeric structure with two bromofuran carboxamide units linked by a propylamine chain. This design may promote aggregation or multivalent binding, differing from the monomeric pyrimidine derivative. Molecular weight: 420.05 g/mol (C13H12Br2N2O4) .

Physicochemical and Pharmacokinetic Properties

*Predicted using QikProp (Schrödinger LLC).

Activité Biologique

5-bromo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound features a furan ring, a bromine atom, and a pyrimidine moiety, which contribute to its biological properties. The structural formula can be represented as follows:

This molecular structure suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, compounds with similar structural motifs have shown IC50 values in the nanomolar range against various cancer cell lines, suggesting potent antiproliferative effects.

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Compound A | A375 (melanoma) | 0.25 |

| Compound B | H460 (lung cancer) | 0.24 |

These compounds induce cell cycle arrest and apoptosis in cancer cells, often associated with increased levels of reactive oxygen species (ROS), indicating oxidative stress as a mechanism of action .

The biological activity of this compound may involve the inhibition of specific protein kinases, which play crucial roles in cell signaling pathways related to cancer progression. For example, the inhibition of cyclin-dependent kinases (CDKs) has been linked to the compound's ability to halt cell proliferation and induce apoptosis .

Case Studies

- In Vitro Studies : In a study examining the effects of related compounds on various cancer cell lines, it was found that those containing the furan and pyrimidine structures significantly inhibited cell growth and induced apoptosis through ROS-mediated pathways .

- In Vivo Efficacy : Animal models treated with derivatives of this compound demonstrated reduced tumor growth in xenograft models, further supporting its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.